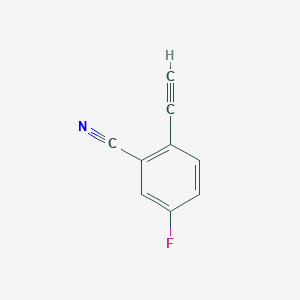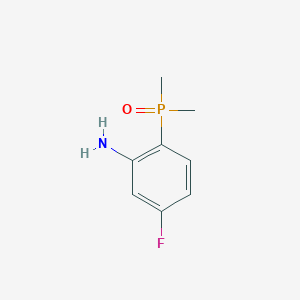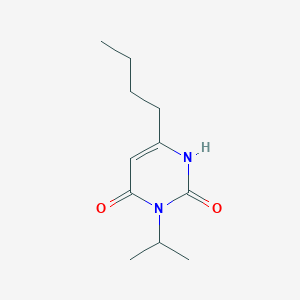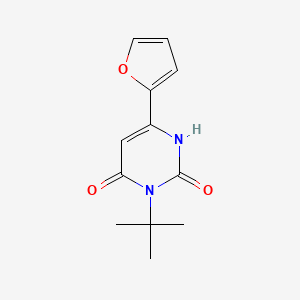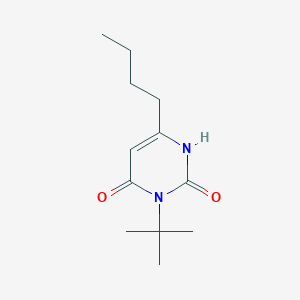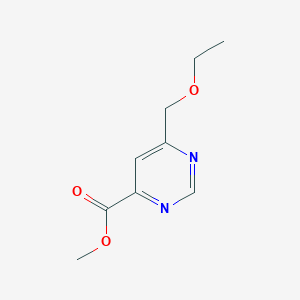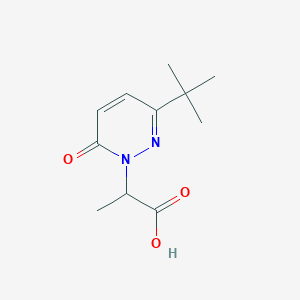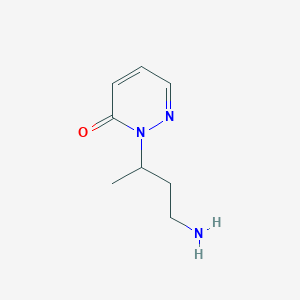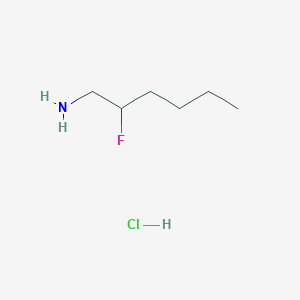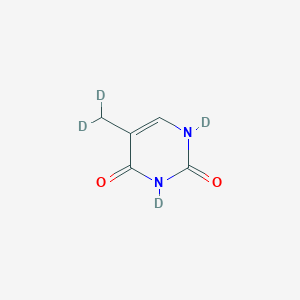
胸腺嘧啶-d4
描述
Thymine-d4: is a deuterated form of thymine, a pyrimidine nucleobase found in DNA. Deuterium, a stable isotope of hydrogen, replaces the hydrogen atoms in thymine, resulting in Thymine-d4. This compound is primarily used in biochemical research and as an internal standard for quantification by gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS).
Synthetic Routes and Reaction Conditions:
Hydrolysis of Deoxyribonucleic Acid: Thymine-d4 can be derived by hydrolyzing DNA.
Catalytic Reduction of Methylcyanoacetylurea: This method involves the methylation of uracil at the 5th carbon followed by catalytic reduction.
Industrial Production Methods: The industrial production of Thymine-d4 involves large-scale synthesis using the above methods, ensuring high purity and stability for research applications.
Types of Reactions:
Oxidation: Thymine-d4 can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Thymine-d4 can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, alkaline conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Thymine-d4 can be oxidized to thymine-5,6-dione.
Reduction: Reduction of Thymine-d4 can yield thymine-d4-5-hydroxylamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Thymine-d4 is used as an internal standard in chromatographic methods for accurate quantification of thymine in biological samples.
Biology: In biological research, Thymine-d4 is utilized to study DNA synthesis and repair mechanisms.
Medicine: Thymine-d4 serves as a tracer in pharmacokinetic studies to understand the metabolism and distribution of thymine-related drugs.
Industry: The compound is employed in the development of diagnostic tools and therapeutic agents targeting DNA-related processes.
作用机制
Target of Action
Thymine-d4, a variant of thymine, is a pyrimidine base . It forms complementary base pairs with the purine adenine in DNA . Thymine-d4 is produced by the catabolism of thymidine via thymidine phosphorylase . It is replaced with uracil in RNA . The primary targets of Thymine-d4 are the enzymes involved in DNA synthesis and repair .
Mode of Action
Thymine-d4 interacts with its targets, the DNA synthesis and repair enzymes, to facilitate the process of DNA replication and repair . It is incorporated into the DNA structure during replication, replacing the regular thymine molecule . This incorporation can influence the DNA’s stability and the accuracy of replication and transcription processes .
Biochemical Pathways
Thymine-d4 is involved in the DNA synthesis and repair pathways . It plays a crucial role in the formation of DNA strands during replication. When incorporated into DNA, it can influence the function of enzymes involved in DNA repair mechanisms . The downstream effects of these pathways include the maintenance of genomic stability and the prevention of mutations .
Pharmacokinetics
It is metabolized via the catabolism of thymidine and is likely excreted through the kidneys .
Result of Action
The molecular effects of Thymine-d4 action include its incorporation into DNA, influencing the stability of the DNA structure and the accuracy of replication and transcription processes . On a cellular level, it can affect cell proliferation and differentiation by influencing the rate and fidelity of DNA synthesis .
Action Environment
The action, efficacy, and stability of Thymine-d4 can be influenced by various environmental factors. These include the presence of other molecules in the cellular environment, the pH, temperature, and the presence of specific enzymes . .
生化分析
Biochemical Properties
Thymine-d4 plays a crucial role in biochemical reactions involving DNA synthesis and repair. It forms complementary base pairs with adenine in DNA, maintaining the integrity of the genetic code. Thymine-d4 interacts with enzymes such as thymidine phosphorylase, which catalyzes the conversion of thymidine to thymine. This interaction is essential for the catabolism of thymidine and the subsequent production of thymine . Additionally, Thymine-d4 is involved in the formation of thymine dimers, which are critical for understanding DNA damage and repair mechanisms .
Cellular Effects
Thymine-d4 influences various cellular processes, including DNA replication and repair. It affects cell signaling pathways by participating in the synthesis of DNA, thereby impacting gene expression and cellular metabolism. Thymine-d4 can induce changes in cell function by altering the stability and integrity of the DNA molecule. This can lead to modifications in gene expression patterns and cellular responses to environmental stimuli .
Molecular Mechanism
At the molecular level, Thymine-d4 exerts its effects by forming stable base pairs with adenine in DNA. This interaction is facilitated by hydrogen bonding, which ensures the accurate replication and transcription of genetic information. Thymine-d4 can also participate in enzyme-mediated reactions, such as the conversion of thymidine to thymine by thymidine phosphorylase. This enzyme-catalyzed reaction is crucial for maintaining the balance of nucleotide pools within the cell . Additionally, Thymine-d4 can influence gene expression by affecting the binding of transcription factors to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thymine-d4 can change over time due to its stability and degradation. Thymine-d4 is relatively stable under standard storage conditions, with a shelf life of up to four years . Its stability can be affected by factors such as temperature, pH, and exposure to light. Long-term studies have shown that Thymine-d4 can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of Thymine-d4 vary with different dosages in animal models. At low doses, Thymine-d4 can be used as a tracer for studying DNA synthesis and repair. At high doses, it may exhibit toxic effects, including DNA damage and cell death. Threshold effects have been observed, where the impact of Thymine-d4 on cellular function becomes significant only above a certain concentration . It is essential to carefully control the dosage of Thymine-d4 in experimental settings to avoid adverse effects.
Metabolic Pathways
Thymine-d4 is involved in several metabolic pathways, including the catabolism of thymidine and the synthesis of DNA. It interacts with enzymes such as thymidine phosphorylase and thymidylate synthase, which play critical roles in nucleotide metabolism. Thymine-d4 can affect metabolic flux by altering the levels of metabolites involved in DNA synthesis and repair . These interactions are essential for maintaining the balance of nucleotide pools within the cell.
Transport and Distribution
Within cells and tissues, Thymine-d4 is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate the entry of thymine and its derivatives into the cell. Once inside the cell, Thymine-d4 can be incorporated into DNA during replication and repair processes . The distribution of Thymine-d4 within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
Thymine-d4 is primarily localized within the nucleus, where it is incorporated into DNA. Its activity and function are influenced by its subcellular localization, as it participates in DNA synthesis and repair within the nuclear compartment. Thymine-d4 can also be targeted to specific compartments or organelles through post-translational modifications and targeting signals . These mechanisms ensure that Thymine-d4 is appropriately localized to exert its effects on DNA metabolism.
相似化合物的比较
Thymine: The non-deuterated form of thymine.
Uracil: A pyrimidine nucleobase found in RNA, similar to thymine but without a methyl group at the 5th carbon.
5-Fluorouracil (5-FU): A fluorinated analog of uracil used in cancer treatment.
Uniqueness: Thymine-d4's deuterated form provides enhanced stability and resistance to metabolic degradation, making it particularly useful in research applications where precise quantification and tracking are required.
属性
IUPAC Name |
1,3-dideuterio-5-(dideuteriomethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-BGOGGDMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C1=CN(C(=O)N(C1=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


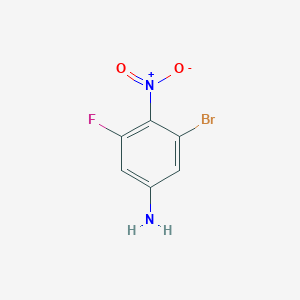
![[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester](/img/structure/B1484436.png)
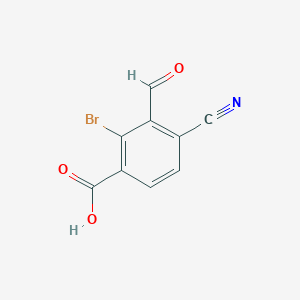
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)

